4-(1H-1,2,3-Triazol-1-yl)nicotinic acid

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase PHD2 Inhibition Medicinal Chemistry

Secure the definitive 1,2,3-triazole nicotinic acid scaffold. Unlike 1,2,4-triazole isomers, this specific 4-substituted architecture is validated for PHD2 inhibitor design (e.g. IOX4) and nAChR ligand development. Its metabolically stable triazole bioisostere replaces labile amide bonds, ensuring enhanced in vivo profiles. Essential for hit-to-lead optimization and structure-activity relationship studies.

Molecular Formula C8H6N4O2
Molecular Weight 190.16 g/mol
Cat. No. B8507198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-1,2,3-Triazol-1-yl)nicotinic acid
Molecular FormulaC8H6N4O2
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1N2C=CN=N2)C(=O)O
InChIInChI=1S/C8H6N4O2/c13-8(14)6-5-9-2-1-7(6)12-4-3-10-11-12/h1-5H,(H,13,14)
InChIKeyXNJZNRSBNFXQGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-1,2,3-Triazol-1-yl)nicotinic acid: A Versatile Heterocyclic Building Block for Medicinal Chemistry and Drug Discovery Research


4-(1H-1,2,3-Triazol-1-yl)nicotinic acid is a heterocyclic compound comprising a nicotinic acid scaffold substituted at the 4-position with a 1,2,3-triazole ring. This molecular architecture is recognized for enabling diverse biological activities [1]. The 1,2,3-triazole motif serves as a non-classical bioisostere of the amide bond, offering enhanced metabolic stability [2]. The compound's potential is underscored by its utility as a building block in the synthesis of potent and selective inhibitors, as exemplified by the PHD2 inhibitor IOX4 [3].

Why 4-(1H-1,2,3-Triazol-1-yl)nicotinic Acid Offers Unique Regioisomeric and Scaffold Advantages Over Generic Analogs


Substituting 4-(1H-1,2,3-triazol-1-yl)nicotinic acid with seemingly similar analogs is not straightforward due to distinct structural features that critically influence biological activity and synthetic utility. The 1,2,3-triazole ring, unlike its 1,2,4-triazole isomer, provides unique electronic and steric properties that affect target binding and metabolic stability [1]. Furthermore, the 4-position substitution on the nicotinic acid core yields a specific three-dimensional conformation, which is essential for proper molecular recognition in systems like the PHD2 enzyme active site, as evidenced by structural biology studies [2]. These precise molecular determinants mean that simple interchange with other triazole-nicotinic acid regioisomers or alternative heterocyclic isosteres can lead to unpredictable and often detrimental changes in potency, selectivity, and pharmacokinetic profile.

Quantitative Evidence Guide for the Differentiated Selection of 4-(1H-1,2,3-Triazol-1-yl)nicotinic Acid


Precision Targeting of the PHD2 Enzyme: A Structural Rationale for 4-(1H-1,2,3-Triazol-1-yl)nicotinic Acid Selection

The 4-(1H-1,2,3-triazol-1-yl)nicotinic acid scaffold is a critical component of IOX4, a highly potent and selective inhibitor of HIF Prolyl Hydroxylase 2 (PHD2). In contrast to other heterocyclic isosteres, the precise geometry afforded by the 1,2,3-triazole attached to the 4-position of the nicotinic acid enables an optimal binding mode within the 2-oxoglutarate (2-OG) co-substrate pocket. This is not a general class property, as other regioisomers and heterocyclic analogs (e.g., those based on a 1,2,4-triazole) would not project the pharmacophore with the same vector, likely resulting in substantial losses in affinity and selectivity [1].

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase PHD2 Inhibition Medicinal Chemistry Structural Biology

Enhanced Metabolic Stability via Amide Bond Bioisosterism in Nicotinic Acetylcholine Receptor Ligands

The 1,2,3-triazole ring in 4-(1H-1,2,3-triazol-1-yl)nicotinic acid serves as a non-classical bioisostere of the amide bond. This substitution is widely employed to overcome a primary limitation of peptidomimetic drug candidates: susceptibility to hydrolytic cleavage by proteases and esterases. While the parent amide-containing analogs would be rapidly degraded in vitro and in vivo, the 1,2,3-triazole isostere confers significant metabolic stability. For instance, the replacement of an amide linker with a 1,2,3-triazole in a series of nAChR ligands resulted in compounds with good metabolic stability, which is a critical requirement for advancing a compound into preclinical studies [1].

Nicotinic Acetylcholine Receptors (nAChRs) Drug Metabolism Click Chemistry Bioisostere

Facile and Modular Synthesis via Click Chemistry for Rapid SAR Exploration

The 1,2,3-triazole core in 4-(1H-1,2,3-triazol-1-yl)nicotinic acid is synthetically accessible via the robust and highly reliable Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This 'click' chemistry approach allows for the rapid, modular, and high-yielding assembly of diverse libraries of analogs. In comparison to alternative heterocycles that require harsh conditions, multi-step syntheses, or tedious purifications (e.g., synthesis of certain 1,2,4-triazoles or isoxazoles), the CuAAC reaction is known for its bioorthogonality, wide functional group tolerance, and mild reaction conditions [1]. For instance, the synthesis of a library of CAP55 analogs, where a 3,5-disubstituted 4,5-dihydroisoxazole was replaced by a 1,4-disubstituted 1,2,3-triazole, was rapidly achieved via a one-pot CuAAC reaction [2].

Click Chemistry Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Medicinal Chemistry Parallel Synthesis

Key Application Scenarios for 4-(1H-1,2,3-Triazol-1-yl)nicotinic Acid in Drug Discovery


Synthesis of Potent and Selective PHD2 Inhibitors for Anemia and Ischemia Research

4-(1H-1,2,3-Triazol-1-yl)nicotinic acid serves as an essential starting material for creating PHD2 inhibitors like IOX4. The validated binding mode of this scaffold within the PHD2 active site, as revealed by X-ray crystallography, provides a rational basis for designing novel compounds with high affinity and selectivity. Researchers aiming to develop therapeutics for anemia or ischemia-reperfusion injury should consider this building block to access a well-characterized chemical space [1].

Development of Metabolically Stable nAChR Modulators for Neurological Disorders

The 1,2,3-triazole core in this compound offers a metabolically stable alternative to traditional amide bonds. This feature is critical for developing nicotinic acetylcholine receptor (nAChR) ligands with improved pharmacokinetic profiles, making it a preferred building block for projects targeting cognitive disorders, pain, or inflammation [2]. The enhanced stability can translate to better in vivo efficacy and reduced dosing frequency.

Rapid Parallel Synthesis and SAR Exploration of Novel Ligands

The modular nature of the CuAAC reaction used to synthesize 1,2,3-triazoles allows for the rapid, parallel synthesis of diverse compound libraries. This compound can be utilized as a key intermediate for generating hundreds of analogs for high-throughput screening and comprehensive SAR studies. This approach is particularly valuable in the hit-to-lead and lead optimization phases of drug discovery, significantly accelerating the timeline for identifying promising candidates [3].

Building Block for Fluorescent Probes and Chemical Biology Tools

The 1,2,3-triazole linker is bioorthogonal and can be functionalized with a variety of tags, including fluorophores and affinity handles. This compound can be employed as a precursor for creating fluorescent probes to study protein localization, protein-protein interactions, or receptor binding kinetics in live-cell imaging and other chemical biology applications. Its robust synthesis and versatile chemistry make it an ideal starting point for designing custom biological tools [2].

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